molecular formula C10H16O4 B049197 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one CAS No. 122800-87-7

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one

Cat. No. B049197
M. Wt: 200.23 g/mol
InChI Key: TYVFMXAHCAEEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, also known as EMDO, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. EMDO belongs to the class of pyranones and is a derivative of coumarin. It has been studied for its various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The exact mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV and herpes simplex virus.

Advantages And Limitations For Lab Experiments

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for research on 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one. One potential area of research is the development of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, which could lead to a better understanding of its effects on different biological systems. Additionally, further research could be done to investigate the potential side effects of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one and to optimize its synthesis for use in large-scale production.

Synthesis Methods

The synthesis of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin with ethyl acetoacetate, followed by the addition of methyl iodide and sodium ethoxide. This is then subjected to a series of reactions, resulting in the formation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one.

Scientific Research Applications

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus, making it a potential treatment for viral infections.

properties

CAS RN

122800-87-7

Product Name

5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

5-ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one

InChI

InChI=1S/C10H16O4/c1-5-13-7-6-10(2,3)9(12-4)14-8(7)11/h6,9H,5H2,1-4H3

InChI Key

TYVFMXAHCAEEPF-UHFFFAOYSA-N

SMILES

CCOC1=CC(C(OC1=O)OC)(C)C

Canonical SMILES

CCOC1=CC(C(OC1=O)OC)(C)C

synonyms

2H-Pyran-2-one,3-ethoxy-5,6-dihydro-6-methoxy-5,5-dimethyl-(9CI)

Origin of Product

United States

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